An In-depth Technical Guide on the Core Properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
An In-depth Technical Guide on the Core Properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound featuring a seven-membered sulfonamide ring structure. While this specific molecule is commercially available, it remains a largely uncharacterized entity in publicly accessible scientific literature. This technical guide consolidates the available information on its fundamental properties and provides a theoretical framework for its synthesis and potential areas of investigation. The document is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related heterocyclic systems.
Introduction and Molecular Overview
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, with the CAS number 1017782-61-4, belongs to the class of saturated heterocyclic compounds known as thiadiazepanes. The core structure is a seven-membered ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms. The sulfur atom is in its highest oxidation state, forming a sulfonyl group (SO₂), which classifies this molecule as a cyclic sulfonamide or sultam. The benzyl group (a phenylmethyl substituent) is attached to the nitrogen atom at the 2-position of the ring.
The presence of the sulfonyl group imparts significant polarity and hydrogen bond accepting capabilities to the molecule. The benzyl group adds a nonpolar, aromatic character, creating an amphipathic molecule. The seven-membered ring is conformationally flexible, which could be a significant factor in its interaction with biological targets.
Physicochemical and Structural Properties
Based on information from commercial suppliers, the fundamental properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide are summarized in the table below.
| Property | Value |
| CAS Number | 1017782-61-4 |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 72-74 °C |
| Solubility | Soluble in methanol and dichloromethane |
| Chemical Structure | ![]() |
Structural Insights: The 1,2,7-thiadiazepane ring system is a relatively uncommon heterocyclic scaffold. The endocyclic sulfonamide moiety is a key structural feature, known to be a stable and often well-tolerated functional group in medicinal chemistry. The exocyclic benzyl group provides a handle for potential derivatization to explore structure-activity relationships.
Proposed Synthesis Pathway
While no specific, peer-reviewed synthesis protocol for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has been identified, a plausible synthetic route can be proposed based on established methods for the formation of cyclic sulfonamides. The following multi-step synthesis is a logical and feasible approach.
Step-by-Step Proposed Synthesis:
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Reductive Amination: The synthesis would likely commence with the reductive amination of a suitable amino alcohol, such as 4-aminobutanol, with benzaldehyde. This reaction, typically carried out in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride, would yield N-benzyl-4-aminobutanol.
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Sulfonylation: The resulting N-benzyl-4-aminobutanol would then be reacted with a sulfonylating agent. A common choice would be 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. This step would form the linear sulfonamide intermediate, N-benzyl-N-(4-hydroxybutyl)-2-chloroethanesulfonamide.
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Intramolecular Cyclization (Williamson Ether Synthesis Analogue): The final step would be an intramolecular cyclization to form the seven-membered ring. This is analogous to a Williamson ether synthesis, where the hydroxyl group, deprotonated by a base (e.g., sodium hydride), acts as a nucleophile, displacing the chloride on the chloroethyl group to close the ring and form 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
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Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the desired purity.
Spectroscopic Characterization (Theoretical)
Although experimental spectra are not available in the literature, the expected spectroscopic features can be predicted based on the molecule's structure.
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¹H NMR: The proton NMR spectrum would be expected to show a complex set of signals. The aromatic protons of the benzyl group would appear in the range of 7.2-7.4 ppm. The benzylic methylene protons would likely be a singlet around 4.5 ppm. The protons on the seven-membered ring would give rise to a series of multiplets in the aliphatic region (likely 1.5-3.5 ppm).
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¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons of the benzyl group between 127-140 ppm. The benzylic carbon would be expected around 50-60 ppm. The four carbon atoms of the thiadiazepane ring would appear in the aliphatic region.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1350 cm⁻¹ and 1150 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 240.32. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the seven-membered ring.
Reactivity and Stability
The 1,2,7-thiadiazepane 1,1-dioxide ring is expected to be chemically robust under many conditions. The sulfonamide linkage is generally stable to hydrolysis, except under harsh acidic or basic conditions. The benzyl group could potentially be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C). The nitrogen atoms in the ring are part of a sulfonamide and an N-alkyl amine, respectively, and their nucleophilicity will be influenced by the electron-withdrawing nature of the adjacent sulfonyl and benzyl groups.
Biological and Pharmacological Potential (Exploratory)
To date, there are no published studies on the biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. However, the broader class of thiadiazepine and related sulfonamide-containing heterocycles has been explored for a variety of therapeutic applications. Some related structures have shown activities as:
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Enzyme Inhibitors: The sulfonamide moiety is a well-known pharmacophore that can act as a transition-state mimic or a zinc-binding group in various enzymes.
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CNS Agents: The conformational flexibility of the seven-membered ring could allow it to adopt conformations suitable for binding to receptors in the central nervous system.
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Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents.
The exploration of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in these and other therapeutic areas would require a systematic biological screening campaign.

